![molecular formula C18H20N6OS B2369959 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868969-49-7](/img/structure/B2369959.png)
1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, pyridine, triazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction.
Formation of the Azepane Ring: The azepane ring is formed through a ring-closing reaction involving an appropriate amine precursor.
Final Coupling: The final coupling step involves the reaction of the intermediate with ethanone derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's unique structure, which combines azepane, pyridine, triazole, and pyridazine rings, positions it as a candidate for therapeutic development. Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The interactions of this compound with specific biological targets can potentially lead to the development of new drugs aimed at treating various diseases.
Case Studies
Recent studies have focused on the compound's interaction with enzymes and receptors involved in critical biological pathways. For instance, research has shown that derivatives of triazole compounds often demonstrate inhibitory effects on certain kinases implicated in cancer progression. This suggests that 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one could be explored further for its potential as a kinase inhibitor.
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects is crucial for understanding its potential applications. Preliminary findings suggest that it may interact with specific molecular targets such as proteins involved in cell signaling pathways. The binding affinity and specificity of the compound to these targets can be assessed through various biochemical assays.
Biological Assays
In vitro studies using cell lines have been initiated to evaluate the compound's cytotoxicity and its effects on cell proliferation. These studies aim to elucidate the compound's pharmacodynamics and pharmacokinetics, providing insights into its suitability for further development as a therapeutic agent.
Industrial Applications
Synthesis of Complex Molecules
Beyond medicinal applications, this compound serves as an intermediate in the synthesis of other complex organic molecules. The versatility of its functional groups allows for modifications that can lead to a variety of derivatives useful in different chemical contexts.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core: This can be achieved through cycloaddition reactions with appropriate precursors.
- Introduction of the Triazole Ring: Cyclization reactions involving suitable reactants can introduce this ring.
- Attachment of the Pyridine Ring: Nucleophilic substitution reactions are commonly employed for this step.
- Formation of the Azepane Ring: This is often accomplished through ring-closing reactions involving amine precursors.
Summary Table of Applications
Application Area | Description | Key Findings/Studies |
---|---|---|
Medicinal Chemistry | Potential therapeutic agent targeting enzymes/receptors | Similar compounds show anti-inflammatory and anticancer properties |
Biological Research | Understanding interactions with molecular targets | Preliminary studies indicate enzyme inhibition potential |
Industrial Applications | Intermediate for synthesizing complex molecules | Multi-step synthesis routes yield various derivatives for further applications |
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl Pyridazinones: These compounds share a similar pyridazinone core and are known for their pharmacological activities.
Triazolopyridazines: Compounds with a triazolopyridazine core are also studied for their biological activities.
Uniqueness
1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to the combination of its azepane, pyridine, triazole, and pyridazine rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C18H20N6OS and a molecular weight of 368.46 g/mol. It features a complex structure that includes an azepane ring and a triazolo-pyridazine moiety, which are known to influence its biological activity.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases, particularly the c-Met kinase. This enzyme is implicated in several cancer pathways, making it a target for anticancer drug development. The compound's structure suggests it may interact with the ATP-binding site of c-Met, potentially leading to inhibition of tumor growth.
Cytotoxicity Studies
A study evaluating triazolo-pyridazine derivatives demonstrated that several compounds exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative in this study showed IC50 values of 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 |
Compound 12e | MCF-7 | 1.23 ± 0.18 |
Compound 12e | HeLa | 2.73 ± 0.33 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications in the pyridyl group significantly affect cytotoxicity. For instance, the introduction of halogen substituents on the benzene ring had minimal impact on activity, while the presence of specific functional groups was crucial for enhancing potency against c-Met .
Case Studies
In a series of experiments focusing on c-Met inhibitors, various derivatives were synthesized and tested for their ability to inhibit kinase activity. The most effective compounds demonstrated comparable potency to established inhibitors like Foretinib, suggesting their potential as therapeutic agents in oncology .
Table 2: Inhibitory Activity Against c-Met Kinase
Compound | IC50 (μM) |
---|---|
Foretinib | 0.019 |
Compound 12e | 0.090 |
Compound 13e | 0.21 |
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-17(23-11-3-1-2-4-12-23)13-26-16-6-5-15-20-21-18(24(15)22-16)14-7-9-19-10-8-14/h5-10H,1-4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSMGYDVGWSIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.